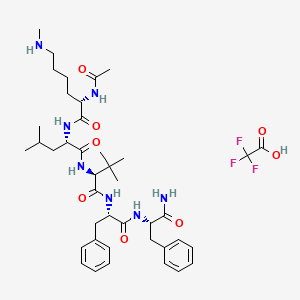

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt

Overview

Description

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is a synthetic peptide derivative of the amyloid β-protein (Aβ) fragment (residues 16–20), modified with methyl groups at the leucine (Leu¹⁷) and phenylalanine (Phe¹⁹) residues. This compound is part of a class of peptides designed to study Aβ aggregation, a hallmark of Alzheimer’s disease. The trifluoroacetate (TFA) salt form enhances solubility and stability during purification and storage . Key features include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Ac-Lys) to a resin, followed by sequential addition of the remaining amino acids (MeLeu, Val, MePhe, Phe) using standard peptide coupling reagents such as HBTU/HOBt and DIEA. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides in larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the final product is typically lyophilized for storage and distribution.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: can undergo various chemical reactions, including:

Oxidation: : The methionine residues (MePhe) can be oxidized to form methionine sulfoxide.

Reduction: : The peptide can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: : The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.

Reduction: : DTT or TCEP are commonly used reducing agents.

Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Methionine Sulfoxide: : Formed from the oxidation of methionine residues.

Reduced Peptide: : Formed from the reduction of disulfide bonds or other oxidized residues.

Substituted Derivatives: : Various functionalized derivatives can be obtained through substitution reactions.

Scientific Research Applications

Drug Development

The compound has been explored for its potential as a drug candidate, particularly in the context of agonistic activity on melanocortin receptors. Research indicates that peptides similar to Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 can act as selective agonists for melanocortin-3 receptors, which are implicated in metabolic regulation and energy homeostasis . These findings suggest that such peptides could be developed into therapeutic agents for obesity and metabolic disorders.

Enzyme Substrates

Peptides like Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 serve as substrates for various enzymes, including caspases and proteases. The specificity of these substrates can be fine-tuned by modifying their amino acid sequences, allowing researchers to study enzyme kinetics and mechanisms in detail . This application is crucial for understanding apoptosis and other cellular processes.

Supramolecular Chemistry

The compound's ability to form complexes with synthetic receptors, such as cucurbiturils, has been investigated in supramolecular chemistry. These interactions are driven by hydrophobic and electrostatic forces, making the peptide useful in designing new materials and drug delivery systems . The binding efficiency of such peptides can be optimized for targeted therapeutic applications.

Case Studies

Mechanism of Action

The mechanism by which Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt exerts its effects depends on its specific application. For example, in antimicrobial studies, the peptide may interact with bacterial cell membranes, leading to cell lysis and death. In anticancer research, the peptide might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 and Related Compounds

Key Findings from Comparative Analysis

(a) Modifications and Stability

- Trifluoroacetate Salt : Common across all listed peptides for improved solubility and handling. However, residual TFA may interfere with biological assays, necessitating careful purification .

(b) Functional Diversity

- Amyloid-Targeting Peptides : Both Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 and Ac-QKLVFF-NH2 are used in Aβ studies, but methylation in the former may reduce aggregation propensity or alter binding kinetics .

- Therapeutic Peptides: COG 133 (apoE mimic) and KISS1-305 (kisspeptin agonist) highlight the role of sequence length and post-translational modifications in target specificity. COG 133’s 17-residue structure allows broad lipid interactions, while KISS1-305’s D-amino acids and methyl-Arg enhance receptor affinity .

(c) Purity and Application Scope

- Research vs. Clinical Use : Most compounds, including Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2, are labeled for research only. Exceptions like Magainin 2 and Myomodulin A have established roles in antimicrobial and neurobiological studies, respectively .

Limitations and Challenges

Biological Activity

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. This article explores its biological mechanisms, biochemical properties, and applications in research and medicine.

Overview of the Compound

- Chemical Structure : The compound consists of a sequence of amino acids including acetylated lysine (Ac-Lys), methylated leucine (MeLeu), valine (Val), and two methylated phenylalanines (MePhe, Phe) ending with an amide group (NH2).

- Molecular Formula : C₁₈H₂₃F₃N₄O₄S

- CAS Number : 461640-33-5

Target Interaction : The primary mechanism involves the inhibition of beta-sheet formation in proteins. Beta-sheets are critical structures in many protein-protein interactions, and their dysregulation is implicated in various pathologies, including amyloid diseases.

- Inhibition of Amyloid Aggregation : this compound binds to amyloid β peptides, preventing their self-association and fibril formation. This action is crucial as amyloid fibrils are associated with neurotoxicity in Alzheimer's disease.

- Cellular Effects : The compound has been shown to influence neuronal cell signaling pathways, gene expression, and cellular metabolism. By stabilizing amyloid β peptides in a non-fibrillar form, it helps maintain cellular homeostasis and prevents cytotoxic effects associated with amyloid aggregation.

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under physiological conditions |

| Molecular Weight | 413.50 g/mol |

| pKa | 7.0 (approximate for the amine group) |

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : In vitro studies demonstrate that Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 can protect neuronal cells from death induced by amyloid β aggregation.

- Modulation of Gene Expression : The compound may influence the expression of genes involved in stress responses and apoptosis pathways, further contributing to its neuroprotective profile.

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's, administration of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups.

- Cell Culture Studies : Neuronal cell cultures treated with this peptide showed decreased levels of reactive oxygen species (ROS), indicating a reduction in oxidative stress associated with amyloid toxicity.

Applications in Scientific Research

This compound has several applications across different fields:

- Biochemistry : Used as a model compound for studying peptide synthesis and stability.

- Neuroscience : Investigated for its role in modulating protein interactions relevant to neurodegenerative diseases.

- Pharmaceutical Development : Explored for potential therapeutic properties against neurodegenerative disorders and other conditions related to protein misfolding .

Q & A

Q. Basic: What structural features of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH₂ make it relevant to amyloid-β aggregation studies?

Answer:

This peptide is a methylated derivative of amyloid-β (Aβ) fragments, specifically modified at Leu (N-methyl) and Phe (N-methyl) residues. These methylations reduce hydrogen-bonding capacity, which can alter aggregation kinetics and fibril morphology compared to wild-type Aβ. Researchers use it to study how hydrophobic and steric effects influence amyloidogenesis. Key techniques include circular dichroism (CD) for secondary structure analysis and transmission electron microscopy (TEM) for fibril imaging .

Table 1: Comparison of Wild-Type vs. Methylated Aβ Fragment Properties

| Property | Wild-Type Aβ (16-20) | Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH₂ |

|---|---|---|

| Aggregation Rate | Fast | Slowed due to reduced H-bonding |

| Fibril Morphology | Dense, ordered | Disordered or amorphous |

| Proteolytic Stability | Low | High (methylation resists enzymes) |

Q. Basic: How is Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH₂ synthesized, and what challenges arise during methylation?

Answer:

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps:

- Methylation: N-methyl amino acids require tailored coupling conditions (e.g., HATU/DIPEA activation) to overcome steric hindrance.

- Purification: Reverse-phase HPLC with trifluoroacetic acid (TFA)-containing buffers removes incomplete sequences. Challenges include low coupling efficiency for methylated residues and epimerization risks during deprotection. Post-synthesis, lyophilization yields the trifluoroacetate salt .

Q. Advanced: What methodologies confirm the site-specific methylation and purity of this peptide?

Answer:

- Mass Spectrometry (MS): MALDI-TOF or ESI-MS verifies molecular weight (e.g., expected [M+H]⁺ = 785.4 Da). Methylation sites are confirmed via tandem MS/MS fragmentation patterns.

- NMR Spectroscopy: ¹H/¹³C NMR identifies methyl group signals (δ ~2.8-3.2 ppm for N-Me protons).

- HPLC Purity: A ≥95% purity threshold is standard, using C18 columns with gradient elution (0.1% TFA in water/acetonitrile) .

Q. Advanced: How does the trifluoroacetate counterion impact biological assays, and how can its interference be mitigated?

Answer:

Trifluoroacetate (TFA) can:

- Alter peptide solubility (e.g., promotes α-helix formation in aqueous buffers).

- Inhibit cellular activity at high concentrations (IC₅₀ ~0.1% in cell cultures).

Mitigation Strategies: - Dialysis: Use 1 kDa MWCO membranes in ammonium bicarbonate buffer (pH 7.4) to replace TFA with biocompatible ions.

- LC-MS Analysis: Confirm TFA removal by monitoring m/z 113 (CF₃COO⁻) .

Q. Advanced: How should researchers resolve contradictions in aggregation kinetics reported for methylated Aβ peptides?

Answer:

Discrepancies often arise from:

- Buffer Composition: Phosphate vs. Tris buffers alter ionic strength and aggregation rates.

- Peptide Handling: Storage temperature (-20°C vs. lyophilized) affects fibril nucleation.

Standardized Protocol Recommendations: - Use 20 mM sodium phosphate (pH 7.4) with 0.02% NaN₃.

- Pre-dissolve peptides in hexafluoroisopropanol (HFIP) to monomerize before assays.

- Validate via thioflavin T (ThT) fluorescence with kinetic curve fitting (e.g., sigmoidal Boltzmann model) .

Q. Advanced: What in vivo considerations apply when administering this peptide in neurodegenerative disease models?

Answer:

- Toxicity Controls: Include trifluoroacetate-free analogs to isolate TFA effects.

- Dosage: Typical intracerebroventricular (ICV) doses range 1–10 nmol in rodent models.

- Vehicle: Use artificial cerebrospinal fluid (aCSF) instead of saline to avoid pH shifts. Post-administration, monitor Aβ plaque burden via immunohistochemistry or PET imaging .

Q. Basic: How does methylation influence this peptide’s resistance to proteolytic degradation?

Answer:

N-methylation blocks protease cleavage sites (e.g., chymotrypsin targets aromatic residues). Methodology:

- Incubate with trypsin/chymotrypsin (37°C, 2–24 hrs).

- Analyze degradation via HPLC or MS. Methylated peptides show ~80% intact mass after 24 hrs vs. <20% for non-methylated analogs .

Q. Advanced: What computational tools predict the impact of methylation on Aβ peptide conformation?

Answer:

Properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N7O6.C2HF3O2/c1-25(2)22-31(44-35(49)29(42-26(3)47)20-14-15-21-41-7)37(51)46-33(39(4,5)6)38(52)45-32(24-28-18-12-9-13-19-28)36(50)43-30(34(40)48)23-27-16-10-8-11-17-27;3-2(4,5)1(6)7/h8-13,16-19,25,29-33,41H,14-15,20-24H2,1-7H3,(H2,40,48)(H,42,47)(H,43,50)(H,44,49)(H,45,52)(H,46,51);(H,6,7)/t29-,30-,31-,32-,33+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHOBOVDXTXENA-XXSXPWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)C(CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)[C@H](CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60F3N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.